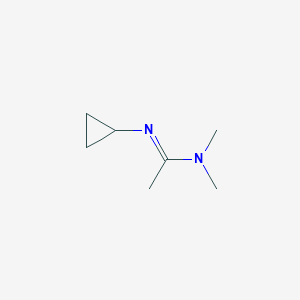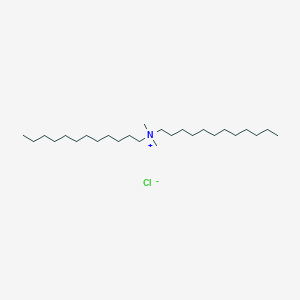
Chlorure de didodécyldiméthylammonium
Vue d'ensemble
Description
Didodecyldimethylammonium chloride (DDAC) is a surfactant that is known for its ability to form various phases when mixed with water. It is practically insoluble in water at room temperature but can swell in water to give rise to a lamellar liquid crystalline phase. The behavior of DDAC in aqueous solutions is influenced by the type of counterion present, with different counterions leading to the formation of different phases and affecting the swelling of the lamellar phase .
Synthesis Analysis
While the provided papers do not detail the synthesis of didodecyldimethylammonium chloride specifically, they do discuss the synthesis of related compounds. For instance, diallyldimethylammonium chloride is synthesized through cyclopolymerization, and this process has been optimized to improve the properties of the resulting polymers . It is reasonable to infer that the synthesis of DDAC would involve similar considerations regarding the optimization of reaction conditions and the purification of the final product.
Molecular Structure Analysis
The molecular structure of DDAC is characterized by its long alkyl chains and the quaternary ammonium center. This structure is responsible for its surfactant properties, as the hydrophobic tails and the hydrophilic head group allow it to interact with both oil and water. The molecular structure also influences the self-assembly behavior of DDAC in solution, leading to the formation of various phases depending on the counterions present .
Chemical Reactions Analysis
DDAC and its analogs have been shown to influence the rate of chemical reactions. For example, didodecyldialkylammonium salts can accelerate the decarboxylation of certain substrates. The observed rate enhancements are attributed to the interaction between the substrate and the quaternary ammonium centers, as well as the hydrophobic effects that concentrate the reactants and reduce water activity at the reaction site .
Physical and Chemical Properties Analysis
The physical and chemical properties of DDAC are closely related to its ability to form different phases in aqueous solutions. The lamellar liquid crystalline phase formed by DDAC can incorporate varying amounts of water depending on the counterion, with divalent counterions like sulfate allowing for less swelling compared to monovalent counterions like chloride . The thermal stability of these phases also varies, with the order of stability being influenced by the type of counterion . Additionally, DDAC can form vesicles that have been used to catalyze reactions and in the sensitive detection of analytes like cyanide .
Applications De Recherche Scientifique
Antiseptique et désinfectant
Le DDAC est principalement utilisé comme antiseptique et désinfectant . Il est principalement bactéricide à 1 % (1 min) et fongicide à 0,0076 % (15 min). L'activité mycobactéricide est variable . Des valeurs MIC élevées suggérant une résistance au DDAC ont été rapportées chez certaines espèces .
Applications antimicrobiennes
Le DDAC est utilisé comme antimicrobien dans plusieurs types d'applications, telles que les surfaces dures intérieures et extérieures (par exemple, murs, planchers, tables, toilettes et appareils sanitaires), ustensiles de cuisine, blanchisserie, tapis, outils et véhicules agricoles, coquilles d'œufs, chaussures, équipement de traite et trayons, humidificateurs, instruments médicaux, restes humains, réservoirs à ultrasons, unités de filtration par osmose inverse et réservoirs de stockage d'eau .
Procédés industriels et systèmes d'eau
Le DDAC est utilisé dans les procédés industriels et les systèmes d'eau tels que les systèmes d'eau de refroidissement en recirculation, les boues de forage et les fluides de calage, l'injection dans les puits de pétrole et les systèmes d'eaux usées .
Activité virucide contre le SARS-CoV-2
Parmi les tensioactifs cationiques étudiés, le bromure de didodécyldiméthylammonium s'est avéré être le plus efficace comme désinfectant, sa concentration efficace à 50 % (CE50) étant égale à 0,016 mM. Deux tensioactifs (bromure de didodécyldiméthylammonium et chlorure de benzalkonium) peuvent désactiver le SARS-CoV-2 en aussi peu que 5 s .
Activité antibactérienne
L'activité antibactérienne du DDAC a été étudiée. La valeur de la concentration minimale inhibitrice (CMI) du DDAC contre Escherichia coli s'est avérée être une petite valeur, 1,3 mg/L .
Mécanisme D'action
Didodecyldimethylammonium chloride, also known as N-Dodecyl-N,N-dimethyldodecan-1-aminium chloride, is a quaternary ammonium compound with a broad spectrum of antimicrobial activity . Here is an overview of its mechanism of action:
Target of Action
The primary target of Didodecyldimethylammonium chloride is the phospholipid membrane of microorganisms such as Escherichia coli . It also targets the Cyclopropane mycolic acid synthase 2 in Mycobacterium tuberculosis .
Mode of Action
Didodecyldimethylammonium chloride disrupts the intermolecular interactions and causes the dissociation of lipid bilayers . This disruption leads to the leakage of intracellular macromolecules . The compound’s action on the cell membrane causes the leakage of intracellular molecules and the subsequent death of the cells .
Biochemical Pathways
It is known that the compound disrupts the integrity of the cell membrane, leading to leakage of intracellular contents and ultimately cell death .
Pharmacokinetics
It is known that the compound is highly soluble in water .
Result of Action
The action of Didodecyldimethylammonium chloride on the cell membrane leads to the leakage of intracellular molecules and the subsequent death of the cells . It is bactericidal at 1% (1 min) and yeasticidal at 0.0076% (15 min) .
Action Environment
Didodecyldimethylammonium chloride is highly soluble in water and has a low volatility . It may be environmentally persistent depending on local conditions . It is highly toxic to aquatic invertebrates and moderately toxic to fish . The compound also has a moderate oral mammalian toxicity and is an irritant .
Safety and Hazards
Propriétés
IUPAC Name |
didodecyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCFKPHMRNPAFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13146-86-6 (Parent) | |
| Record name | Dilauryl dimethyl ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883972 | |
| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3401-74-9 | |
| Record name | Dilauryldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilauryl dimethyl ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAURYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7W5MLR2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,6-Dichlorophenyl)methyl]azetidine](/img/structure/B121609.png)
![3-[(4-Isopropylphenyl)methyl]azetidine](/img/structure/B121610.png)

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121620.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)
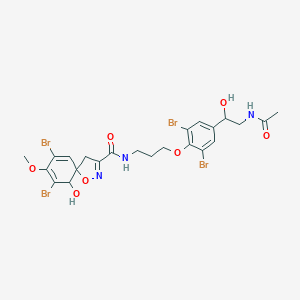
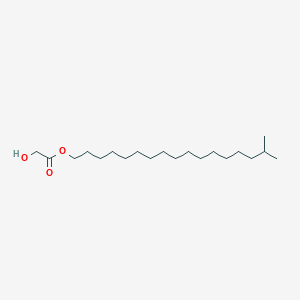
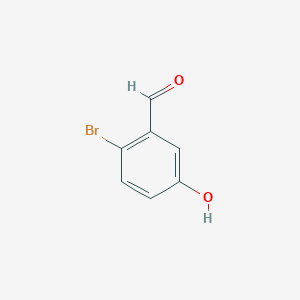

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)
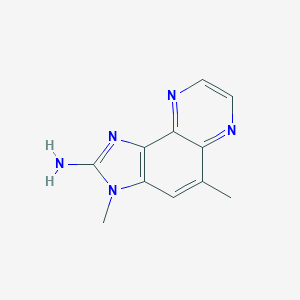
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
